molecular formula C18H22O2 B8651868 2-[4-(4-Phenylbutoxy)phenyl]ethan-1-ol CAS No. 177259-61-9

2-[4-(4-Phenylbutoxy)phenyl]ethan-1-ol

Cat. No.: B8651868
CAS No.: 177259-61-9
M. Wt: 270.4 g/mol
InChI Key: QDIFKQDUBUBTQC-UHFFFAOYSA-N
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Description

2-[4-(4-Phenylbutoxy)phenyl]ethan-1-ol is a synthetic aromatic alcohol characterized by a phenylbutoxy substituent attached to a phenethyl alcohol backbone. Its molecular structure combines a hydrophobic 4-phenylbutoxy chain with a polar ethanol group, making it a compound of interest in materials science and organic synthesis. The phenylbutoxy group contributes to lipophilicity, while the terminal hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.

Properties

CAS No.

177259-61-9

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2-[4-(4-phenylbutoxy)phenyl]ethanol

InChI

InChI=1S/C18H22O2/c19-14-13-17-9-11-18(12-10-17)20-15-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-12,19H,4-5,8,13-15H2

InChI Key

QDIFKQDUBUBTQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Steric and Electronic Effects

  • Branched vs.
  • Electron-Donating Groups : The tert-butoxy group in stabilizes adjacent electrophilic sites via electron donation, whereas the phenylbutoxy group offers moderate electron-donating effects with added π-π stacking capability.

Solubility and Reactivity

  • Amino Derivatives: Compounds with aminomethyl () or aminophenoxy () groups exhibit higher solubility in polar solvents compared to the hydrophobic phenylbutoxy analog.
  • Diazonium Intermediates : DR1 () highlights the role of electron-withdrawing groups in facilitating diazonium-based syntheses, a pathway less applicable to the target compound due to its electron-rich substituents.

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